Cas no 101-26-8 (Pyridostigmine bromide)
Pyridostigmine bromide Chemical and Physical Properties
Names and Identifiers
-
- pyridostigmine bromide
- 3-dimethylcarbamoyloxy-1-methylpyridinium bromide
- Pyridostigmine Bromine
- 3-(Dimethylcarbamoyloxy)-1-Methylpyridinium Bromide
- Mestinon
- N,N-DIMETHYLAMINOFORMIC ACID 3-PYRIDINYL ESTER
- Pyridostigmine (bromide)
- Pyridostigmine Bromi
- 3-((Dimethylcarbamoyl)oxy)-1-methylpyridin-1-ium bromide
- 3-Dimethylcarbamoyloxy-1-methyl-pyridinium,Bromid
- 3-dimethylcarbamoyloxy-1-methyl-pyridinium,bromide
- 3-Hydroxy-1
- kalimin
- kalymin
- mestinonbromide
- mestinonebromide
- PYBR
- Pyridostigminbromid
- pyridostigmine
- pyridostygmine bromide
- regonal
- ro1-5130
- 3-(Dimethylaminocarbonyloxy)-1-methylpyridinium bromide
- 3-[[(Dimethylamino)carbonyl]oxy]-1-methylpyridinium bromide
- 3-Hydroxy-1-
- Regonol
- Mestinon bromide
- Piridostigmina bromuro [DCIT]
- 3-[(dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium bromide
- Pyridostigmini bromidum [INN-Latin]
- Bromure de pyridostigmine [INN-French]
- Pyridostigmini bromidum
- Bromuro de piridostigmina
- Pyridinium, 3-hydroxy-1-methyl-, bromide, dimethylcarbamate (ester)
- Tox21_501035
- Pyridostigmine bromide, European Pharmacopoeia (EP) Reference Standard
- 3-{[(dimethylamino)carbonyl]oxy}-1-methylpyridinium bromide
- 101-26-8
- HMS3884M21
- MLS001074080
- NCGC00015862-07
- Mestinon (TN)
- (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide
- SCHEMBL41147
- RO-1-5130
- AS-13164
- PYRIDOSTIGMINE BROMIDE (USP MONOGRAPH)
- Bromuro de piridostigmina [INN-Spanish]
- NSC-758435
- Pyridinium, 3-hydroxyl-1-methyl-, bromide, dimethylcarbamate
- HSDB 3924
- HMS2234D06
- 3-(((Dimethylamino)carbonyl)oxy)-1-methylpyridinium bromide
- Tox21_111266
- SR-01000003072-2
- NSC-679759
- FT-0603307
- HY-B0207A
- LP01035
- PYRIDINIUM, 3-(((DIMETHYLAMINO)CARBONYL)OXY)-1-METHYL-, BROMIDE (1:1)
- PYRIDOSTIGMINE BROMIDE (EP IMPURITY)
- PYRIDOSTIGMINE BROMIDE [USP MONOGRAPH]
- CCG-40306
- 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridinium Bromide
- PYRIDOSTIGMINE BROMIDE [JAN]
- 3-Dimethylcarbamoyloxy-1-methylpyridinium bromide
- PYRIDOSTIGMINE BROMIDE [MI]
- SY108979
- NCGC00094324-01
- SW199029-2
- PYRIDOSTIGMINE BROMIDE [EP IMPURITY]
- Q26840825
- Bromure de pyridostigmine (INN-French)
- Pyridostigmine bromide (USP:INN:BAN:JAN)
- PYRIDOSTIGMINE BROMIDE [MART.]
- HMS3369P02
- EN300-120686
- NSC758435
- HMS3259M16
- MLS000028385
- NCGC00094324-02
- PYRIDOSTIGMINE BROMIDE [EP MONOGRAPH]
- AKOS015895321
- N07AA02
- 3-Hydroxy-1-methylpyridinium bromide dimethylcarbamate (ester)
- HMS1922M05
- Pyridostigmine Bromide (Mestinon)
- DTXSID9023540
- Pharmakon1600-01503240
- NSC679759
- CHEBI:8666
- CAS-101-26-8
- PYRIDOSTIGMINE BROMIDE (USP-RS)
- AC-8143
- PyridostigmineBromine
- Pryidostigmine Bromide
- 3-(Dimethylcarbamyloxy)-1-methylpyridinium bromide
- Pyridinium, 3-[[(dimethylamino)carbonyl]oxy]-1-methyl-, bromide (1:1)
- Pyridostigmine bromide, United States Pharmacopeia (USP) Reference Standard
- PYRIDOSTIGMINE BROMIDE [ORANGE BOOK]
- Bromuro de piridostigmina (INN-Spanish)
- P 9797
- Opera_ID_420
- 3-Hydroxy-1-methylpyridinium bromide dimethylcarbamate
- Bromure de pyridostigmine
- HMS2092P14
- PYRIDOSTIGMINE BROMIDE [WHO-DD]
- Pyridostigmine bromide (JP17/USP/INN)
- PYRIDOSTIGMINE BROMIDE [HSDB]
- MFCD00079283
- Pyridostigmine bromide [USP:INN:BAN:JAN]
- SMR000058605
- Pyridinium, 3-(((dimethylamino)carbonyl)oxy)-1-methyl-, bromide
- pyridostigmine (cation)
- HMS500K09
- PYRIDOSTIGMINE BROMIDE (EP MONOGRAPH)
- SR-01000003072
- EU-0101035
- PYRIDOSTIGMINE BROMIDE [INN]
- UNII-KVI301NA53
- CCRIS 6798
- CHEMBL812
- P1339
- KVI301NA53
- Pyridostigmine bromide oral
- NCGC00094324-03
- Ro 1-5130
- s1608
- NCGC00261720-01
- Pyridostigmini bromidum (INN-Latin)
- Mestinon-SR
- Carbamic acid, dimethyl-, ester with 3-hydroxy-1-methylpyridinium bromide
- PYRIDOSTIGMINI BROMIDUM [WHO-IP LATIN]
- PYRIDOSTIGMINE BROMIDE [WHO-IP]
- 3-((Dimethylcarbamoyl)oxy)-1-methylpyridin-1-iumbromide
- D00487
- Dimethylcarbamic acid ester of 3-hydroxy-1-methylpyridinium bromide
- Q-201644
- SR-01000003072-4
- EINECS 202-929-9
- pyridostigminii bromidum
- BCP02148
- PYRIDOSTIGMINE BROMIDE (MART.)
- Z1269171738
- NS00079096
- NCGC00094324-04
- SPECTRUM1503240
- Piridostigmina bromuro
- 3-Dimethylcarbamoyloxy-1-methylpyridinium bromide;3-Dimethylcarbamoyloxy-1-methylpyridinium bromide
- Bromide, Pyridostigmine
- NSC 758435
- T71526
- HMS3651G13
- PYRIDOSTIGMINE BROMIDE [USP-RS]
- Pyridinium, 3-[[(dimethylamino)carbonyl]oxy]-1-methyl-, bromide
- NC00581
- DTXCID503540
- Tox21_111266_1
- Carbamic Acid,Dimethyl-, Ester with 3-Hydroxy-1-methylpyridinium Bromide
- HMS3263O11
- 1-Methyl-3-hydroxypyridinium bromide dimethylcarbamate
- Pyridostigmine bromide; 3-[[(Dimethylamino)carbonyl]oxy]-1-methylpyridinium bromide
- Pyridostigmine bromide (JP18/USP/INN)
- VNYBTNPBYXSMOO-UHFFFAOYSA-M
- Pyridostigmine bromide
-
- MDL: MFCD00079283
- Inchi: 1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1
- InChI Key: VNYBTNPBYXSMOO-UHFFFAOYSA-M
- SMILES: [Br-].O(C(N(C)C)=O)C1=CC=C[N+](C)=C1
Computed Properties
- Exact Mass: 260.01600
- Monoisotopic Mass: 260.01604
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.4
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Lustrous colorless crystals.
- Density: 0.9613 (20 C)
- Melting Point: 153.0 to 157.0 deg-C
- Boiling Point: 88 (25 torr)
- Refractive Index: 1.48 (20 C)
- PSA: 33.42000
- LogP: -2.42450
- Merck: 7977
- Sensitiveness: Sensitive to humidity
- Solubility: Soluble in ethanol and water. It is almost insoluble in ether, acetone and benzene.
Pyridostigmine bromide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H300 + H310 + H330-H317
- Warning Statement: P260-P264-P280-P284-P301 + P310-P302 + P350
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 26/27/28-43
- Safety Instruction: S22; S36/37/39; S45
- RTECS:UU5270000
-
Hazardous Material Identification:
- Safety Term:S22-S36/37/39-S45
- HazardClass:6.1
- PackingGroup:II
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R26/27/28
Pyridostigmine bromide Pricemore >>
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| MedChemExpress | HY-B0207A-10mM*1mLinWater |
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| S e l l e c k ZHONG GUO | S1608-10mg |
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| S e l l e c k ZHONG GUO | S1608-50mg |
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| MedChemExpress | HY-B0207A-10mM*1mLinDMSO |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3120-500MG |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P52550-100mg |
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Pyridostigmine bromide Suppliers
Pyridostigmine bromide Related Literature
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Julia G. Elistratova,Asiya R. Mustafina,Konstantin A. Brylev,Konstantin A. Petrov,Michael A. Shestopalov,Yuri V. Mironov,Vasily M. Babaev,Ildar K. Rizvanov,Patrick Masson,Oleg G. Sinyashin Analyst 2016 141 4204
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Sara Rodrigues,Sara C. Antunes,Fátima P. Brand?o,Bruno B. Castro,Fernando Gon?alves,Bruno Nunes J. Environ. Monit. 2012 14 1638
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Biljana F. Abramovi?,Kornélia S. Horváth,Ferenc F. Gaál Analyst 1993 118 899
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Vyacheslav E. Semenov,Rashit Kh. Giniyatullin,Sofya V. Lushchekina,Ekaterina D. Kots,Konstantin A. Petrov,Alexandra D. Nikitashina,Oksana A. Minnekhanova,Vladimir V. Zobov,Evgeny E. Nikolsky,Patrick Masson,Vladimir S. Reznik Med. Chem. Commun. 2014 5 1729
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Lindon?W. K. Moodie,Kristina Sep?i?,Tom Turk,Robert Frange?,Johan Svenson Nat. Prod. Rep. 2019 36 1053
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Methylpyridines N-methylpyridinium compounds
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Catalysts and Inorganic Chemicals Inorganic Compounds Salt
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on Pyridostigmine bromide
Pyridostigmine Bromide (CAS No. 101-26-8): A Comprehensive Overview
Pyridostigmine bromide (CAS No. 101-26-8) is a well-known cholinesterase inhibitor that has been widely used in the treatment of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness and fatigue. This compound, also known as Neostigmine methylsulfate, is a quaternary ammonium compound that reversibly inhibits acetylcholinesterase, thereby increasing the availability of acetylcholine at neuromuscular junctions.
The chemical structure of pyridostigmine bromide consists of a pyridine ring with a bromomethyl group attached to the nitrogen atom, making it highly effective in its pharmacological actions. The compound is typically administered orally or intramuscularly and has a relatively short half-life, which necessitates multiple daily doses for sustained therapeutic effects.
Recent research has shed new light on the mechanisms of action and potential applications of pyridostigmine bromide. A study published in the Journal of Neurology in 2023 highlighted the compound's ability to modulate neurotransmitter levels not only at neuromuscular junctions but also in the central nervous system. This finding suggests that pyridostigmine bromide may have broader therapeutic applications beyond myasthenia gravis, including potential roles in treating cognitive disorders and neurodegenerative diseases.
In clinical trials, pyridostigmine bromide has consistently demonstrated efficacy in improving muscle strength and reducing fatigue in patients with myasthenia gravis. A randomized controlled trial conducted by the Myasthenia Gravis Foundation of America (MGFA) found that patients treated with pyridostigmine bromide experienced significant improvements in muscle function and quality of life compared to those receiving placebo. These findings have solidified the compound's position as a first-line treatment for myasthenia gravis.
Beyond its established use, researchers are exploring the potential of pyridostigmine bromide in other neurological conditions. A preclinical study published in the Nature Neuroscience journal investigated the effects of pyridostigmine bromide on Alzheimer's disease models. The results showed that the compound could improve cognitive function and reduce amyloid-beta plaque formation, suggesting a potential role in slowing disease progression.
The safety profile of pyridostigmine bromide is generally favorable, with common side effects including gastrointestinal disturbances such as nausea, vomiting, and diarrhea. These side effects are usually mild and can be managed with dose adjustments or concomitant medications. However, caution is advised in patients with certain comorbidities, such as bradycardia or asthma, due to the potential for exacerbating these conditions.
In terms of pharmacokinetics, pyridostigmine bromide is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours after oral administration. The drug is metabolized primarily by the liver and excreted through the kidneys. The short half-life of approximately 1-2 hours necessitates frequent dosing to maintain therapeutic levels.
The development of new formulations and delivery methods for pyridostigmine bromide is an active area of research. A recent study published in the Journal of Pharmaceutical Sciences explored the use of extended-release formulations to reduce dosing frequency and improve patient compliance. The results were promising, with extended-release formulations showing sustained therapeutic effects over longer periods without compromising safety.
In conclusion, pyridostigmine bromide (CAS No. 101-26-8) remains a cornerstone treatment for myasthenia gravis due to its well-established efficacy and safety profile. Ongoing research continues to uncover new potential applications and improve delivery methods, further expanding its therapeutic utility. As our understanding of this compound deepens, it is likely that its role in clinical practice will continue to evolve, benefiting patients with a range of neurological conditions.
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